molecular formula C17H15ClO4 B15159168 Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate CAS No. 670221-38-2

Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate

Cat. No.: B15159168
CAS No.: 670221-38-2
M. Wt: 318.7 g/mol
InChI Key: OZVMOQKKMLIBKE-UHFFFAOYSA-N
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Description

Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate is an organic compound with a complex structure that includes both ester and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate typically involves the esterification of 4-(3-chlorobenzoyl)phenoxyacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-chlorobenzoyl)phenoxyacetic acid.

    Reduction: Formation of reduced aromatic compounds.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The aromatic ring and chlorine atom can also participate in various biochemical reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoylacetate
  • Ethyl (3-chlorobenzoyl)acetate
  • Ethyl (4-chlorobenzoyl)acetate

Uniqueness

Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate is unique due to its specific structure, which combines the properties of both ester and aromatic compounds

Properties

CAS No.

670221-38-2

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

ethyl 2-[4-(3-chlorobenzoyl)phenoxy]acetate

InChI

InChI=1S/C17H15ClO4/c1-2-21-16(19)11-22-15-8-6-12(7-9-15)17(20)13-4-3-5-14(18)10-13/h3-10H,2,11H2,1H3

InChI Key

OZVMOQKKMLIBKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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